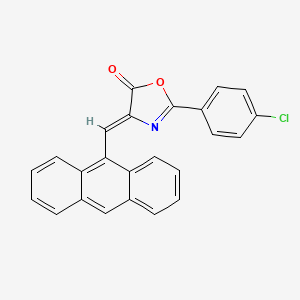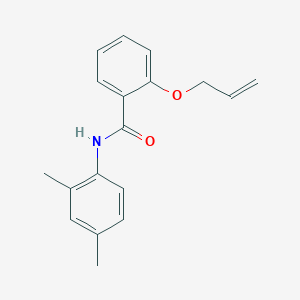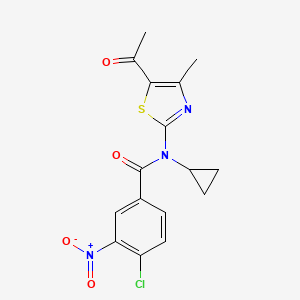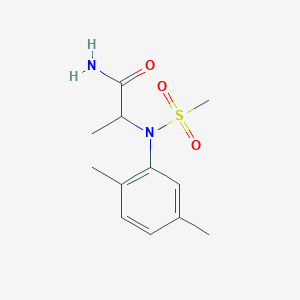![molecular formula C10H20N2O4S B4730994 4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4730994.png)
4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide
Übersicht
Beschreibung
4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as TAK-659, and it belongs to the class of pyrimidine-based kinase inhibitors. The purpose of
Wirkmechanismus
The mechanism of action of 4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide involves the inhibition of specific kinases that play a critical role in various cellular processes. In particular, this compound has been shown to inhibit the activity of BTK and ITK, which are involved in the regulation of immune cell function and the growth and survival of cancer cells. By inhibiting these kinases, this compound can prevent the activation of downstream signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on specific kinases. In particular, this compound has been shown to inhibit the activity of BTK and ITK, which are involved in various cellular processes. By inhibiting these kinases, this compound can modulate immune cell function and prevent the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide in lab experiments is its specificity for specific kinases. This compound has been shown to selectively inhibit the activity of BTK and ITK, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential off-target effects. Like many kinase inhibitors, this compound may also inhibit the activity of other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide. One of the primary areas of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new methods for the synthesis of this compound may also be an area of future research, as this could lead to more efficient and cost-effective production of this compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-hydroxyethyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is cancer research, where this compound has shown promising results as a kinase inhibitor. In particular, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the growth and survival of cancer cells. This compound has also been studied for its potential applications in autoimmune diseases, where it has shown promising results as a selective inhibitor of interleukin-2-inducible T-cell kinase (ITK).
Eigenschaften
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c13-6-5-11-1-3-12(4-2-11)9-7-17(15,16)8-10(9)14/h9-10,13-14H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKUCMFXSYXQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CS(=O)(=O)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohexylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B4730914.png)

![1-[4-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]oxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4730925.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4730927.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4730946.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4730954.png)
![N-[2-methoxy-4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4730958.png)


![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4730985.png)
![7-methyl-2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4730995.png)
![isopropyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4731002.png)

